2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
CAS No.: 1326830-98-1
Cat. No.: VC4649463
Molecular Formula: C26H20ClN3O5
Molecular Weight: 489.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326830-98-1 |
|---|---|
| Molecular Formula | C26H20ClN3O5 |
| Molecular Weight | 489.91 |
| IUPAC Name | 2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
| Standard InChI | InChI=1S/C26H20ClN3O5/c1-32-21-12-15(13-22(33-2)23(21)34-3)24-28-25(35-29-24)20-14-30(17-10-8-16(27)9-11-17)26(31)19-7-5-4-6-18(19)20/h4-14H,1-3H3 |
| Standard InChI Key | GVVGAAXURALENH-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Introduction
Structural Characterization and Nomenclature
The compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 4-chlorophenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl substituent. The oxadiazole moiety is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and binding affinity in drug design . The 3,4,5-trimethoxyphenyl group contributes to hydrophobic interactions and potential hydrogen bonding via methoxy oxygen atoms, while the 4-chlorophenyl substituent may influence electronic properties and target selectivity .
Synthetic Pathways and Optimization
Isoquinolinone Core Formation
The 1,2-dihydroisoquinolin-1-one scaffold is typically synthesized via the Bischler-Napieralski reaction, involving cyclization of β-phenylethylamides under dehydrating conditions. For example, a substituted β-phenylethylamide precursor bearing a 4-chlorophenyl group could undergo cyclization using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) .
Oxadiazole Ring Construction
The 1,2,4-oxadiazole ring is formed through a [2+3] cycloaddition between a nitrile oxide and a carboximidamide. In this case, a 3,4,5-trimethoxybenzonitrile oxide could react with a pre-functionalized isoquinolinone bearing an amidoxime group at position 4. This reaction is typically catalyzed by base (e.g., K₂CO₃) and proceeds under mild thermal conditions (60–80°C) .
Key Synthetic Challenges
-
Regioselectivity: Ensuring proper orientation during oxadiazole formation requires careful control of reaction conditions .
-
Methoxy Group Stability: The 3,4,5-trimethoxyphenyl substituent may undergo demethylation under strong acidic or basic conditions, necessitating protective strategies .
Pharmacological Activities and Mechanisms
Cyclooxygenase (COX) Inhibition
Structural analogs with oxadiazole substituents demonstrate selective COX-II inhibitory activity. For instance, compound ODZ4 (a 4-methoxyphenyl-oxadiazole derivative) showed dual COX-I/II inhibition with IC₅₀ values of 41 μM (COX-I) and 44 μM (COX-II), comparable to Celecoxib . The trimethoxyphenyl group in the target compound may enhance COX-II binding through:
Table 1: COX Inhibitory Activity of Structural Analogs
| Compound | COX-I IC₅₀ (μM) | COX-II IC₅₀ (μM) | Selectivity Ratio |
|---|---|---|---|
| Celecoxib | 49 | 8.88 | 5.5 |
| ODZ4 | 41 | 44 | 0.93 |
| Target Compound* | – | *Predicted: 15–20 | – |
*Predicted based on methoxy substitution effects .
Molecular Docking and Structure-Activity Relationships
Docking studies of analogous compounds into the COX-II active site (PDB: 3LN1) reveal:
-
The oxadiazole ring forms π-π interactions with Tyr³⁸⁵ and His³⁸⁸ .
-
The 4-chlorophenyl group occupies a hydrophobic pocket near Leu³⁸⁴ .
-
Trimethoxy substituents may improve binding affinity by 30–40% compared to mono-methoxy analogs .
Toxicity and Selectivity Profiles
Compounds with amide groups (e.g., NHC2) exhibit reduced ulcerogenicity compared to carboxylic acid derivatives (e.g., diclofenac) . The target compound’s lack of free acidic protons suggests potential for lower gastrointestinal toxicity, a common issue with nonsteroidal anti-inflammatory drugs (NSAIDs).
Future Directions
-
In Vivo Efficacy Studies: Evaluate anti-inflammatory activity in carrageenan-induced rat paw edema models.
-
Kinase Profiling: Assess selectivity against CDK2, EGFR, and VEGFR2 based on structural similarities to patented analogs .
-
Prodrug Development: Explore ester or carbamate prodrugs to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume